Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)13-5-3-12(4-6-13)11-16(17)19-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAZDDUOWVIGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acid-Catalyzed Esterification
The most straightforward route involves esterifying 2-[4-(4-methoxyphenyl)phenyl]acetic acid with methanol under acidic conditions. Sulfuric acid (5–10 mol%) in refluxing methanol achieves yields of 65–72% after 12 hours. Kinetic studies reveal that excess methanol drives equilibrium toward ester formation, while elevated temperatures (>80°C) risk decarboxylation. Alternatives like p-toluenesulfonic acid (PTSA) reduce side reactions, yielding 78% product at 70°C.
Table 1: Esterification Catalysts and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65 | 12 | 65 |
| PTSA | 70 | 10 | 78 |
| Amberlyst-15 | 60 | 15 | 70 |
Lithium Salt-Mediated Esterification
Adapting methodologies from patent literature, the lithium salt of 2-[4-(4-methoxyphenyl)phenyl]acetic acid reacts with methyl iodide in tetrahydrofuran (THF). This method avoids aqueous workups, achieving 85% yield at 25°C within 4 hours. The lithium counterion enhances nucleophilicity, facilitating faster alkylation compared to sodium or potassium salts.
Suzuki-Miyaura Coupling for Biphenyl Backbone Construction
Coupling of 4-Methoxyphenylboronic Acid and Methyl 2-(4-Bromophenyl)acetate
Palladium-catalyzed coupling between 4-methoxyphenylboronic acid and methyl 2-(4-bromophenyl)acetate constructs the biphenyl system. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a dioxane/water mixture (3:1), yields reach 82% after 6 hours at 90°C. Microwave-assisted conditions reduce reaction time to 1 hour with comparable yields.
Table 2: Suzuki-Miyaura Coupling Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Dioxane/H₂O | 90 | 82 |
| CsF | DMF | 100 | 75 |
| NaHCO₃ | EtOH/H₂O | 80 | 68 |
Post-Coupling Esterification
An alternative approach couples 4-methoxyphenylboronic acid with 2-(4-bromophenyl)acetic acid, followed by esterification. This two-step process isolates the biphenylacetic acid intermediate (75% yield) before methyl ester formation (90% yield), offering flexibility in purification.
Friedel-Crafts Alkylation for Acetate Sidechain Introduction
AlCl₃-Catalyzed Acylation
Friedel-Crafts acylation of 4-(4-methoxyphenyl)benzene with methyl chloroacetate in dichloromethane (DCM) using AlCl₃ (1.2 equiv) produces the target compound in 60% yield. Competing ortho-acylation and over-alkylation limit efficiency, necessitating low temperatures (−10°C) and slow reagent addition.
Zeolite-Catalyzed Green Synthesis
Hβ zeolite catalysts under solvent-free conditions at 120°C achieve 70% yield with 90% regioselectivity. The porous structure confines reactants, minimizing side reactions and enabling catalyst reuse for five cycles without significant activity loss.
Grignard Reagent-Based Synthesis
tert-Butylmagnesium Chloride Addition
Adapting methods from EP2551265A1, methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is synthesized via Grignard addition to pre-formed esters. Reacting tert-butylmagnesium chloride (1.5 equiv) with methyl 2-(4-iodophenyl)acetate in THF at −20°C, followed by quenching with 4-methoxybenzaldehyde, yields 78% product. This one-pot method avoids intermediate isolation, enhancing industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)phenylacetic acid.
Reduction: Formation of 4-(4-methoxyphenyl)phenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the substituent used.
Scientific Research Applications
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Key Compounds :
Methyl 2-(4-methoxyphenyl)acetate (C₁₀H₁₂O₃, 180.20 g/mol): A single phenyl ring with a methoxy group at the para position. Simpler structure but lacks the biphenyl motif .
Methyl 4-chlorophenylacetate (C₉H₉ClO₂, 184.62 g/mol): Chlorine substituent instead of methoxy, enhancing electrophilicity .
Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate: Features a hydroxy-methylbutenoxy side chain, increasing polarity .
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Substituent(s) | Key Functional Groups |
|---|---|---|---|
| Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate | C₁₆H₁₆O₃ | 4-Methoxyphenyl | Biphenyl, ester |
| Methyl 2-(4-methoxyphenyl)acetate | C₁₀H₁₂O₃ | 4-Methoxy | Phenyl, ester |
| Methyl 4-chlorophenylacetate | C₉H₉ClO₂ | 4-Chloro | Phenyl, ester |
| Methyl 2-(4-hydroxyphenyl)acetate | C₉H₁₀O₃ | 4-Hydroxy | Phenyl, ester, hydroxyl |
Physicochemical Properties
- Lipophilicity : The biphenyl structure and methoxy group in the target compound enhance lipophilicity compared to hydroxylated analogues (e.g., Methyl 2-(4-hydroxyphenyl)acetate) .
- Solubility : Derivatives with polar groups (e.g., hydroxy in ’s compound) exhibit higher aqueous solubility, whereas halogenated variants (e.g., 4-chloro) are more hydrophobic .
Spectral Characterization
Antimicrobial Activity
- Target Compound: No reported antimicrobial activity; similar biphenyl esters (e.g., ’s compound 1) also showed inactivity .
- Active Analogues: Compound 25 (): A dihydroxy-naphthopyranone derivative active against Staphylococcus aureus . Halogenated variants (e.g., 4-chloro): Enhanced bioactivity due to increased electrophilicity .
Enzyme Inhibition
- Butyrolactone I Analogues (): Methyl 2-(4-hydroxyphenyl)acetate derivatives were evaluated as PTP1B inhibitors, highlighting the role of substituents in binding affinity .
Biological Activity
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it showed promising results in inhibiting growth in breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cell lines:
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
The compound's biological activity can be attributed to its ability to interact with specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit telomerase activity, which is crucial for the immortality of cancer cells. In vitro studies indicated that this compound could reduce telomerase activity significantly compared to untreated controls .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response, with lower IC50 values observed for breast and prostate cancer cells .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of proteins involved in cancer cell proliferation, such as EGFR and Src kinases . These interactions could inhibit downstream signaling pathways that promote tumor growth.
- Synergistic Effects : In combination therapy studies, this compound demonstrated enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like doxorubicin, suggesting potential for use in combination therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate, and what intermediates are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to assemble the biphenyl core. Key intermediates include 4-methoxyphenylboronic acid and methyl 2-(4-bromophenyl)acetate. Post-coupling, esterification or transesterification steps are employed to introduce the methyl acetate group. Reaction optimization (e.g., catalyst loading, solvent polarity) is crucial for yield enhancement .
- Key Data : Upstream precursors like phenol derivatives ( ) and glyoxylic acid ( ) are often used. For example, methyl α-acetylphenylacetate (a structural analog) requires purification via recrystallization to achieve ≥98% purity ().
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR (1H/13C) : Essential for verifying aromatic proton environments and ester group integrity. For analogs like methyl 2-(2-formylphenyl)acetate, distinct carbonyl (δ ~170 ppm in 13C NMR) and aromatic signals (δ 7.2–8.1 ppm in 1H NMR) are observed .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C14H18FN2O2 in related fluorinated derivatives; ).
- IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) ( ).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability is highly temperature-dependent. For analogs like methyl 2-phenylacetoacetate, storage at -20°C ensures ≥5-year stability with minimal degradation (). Hydrolysis risks increase at room temperature, particularly in polar solvents (e.g., methanol/water mixtures), necessitating inert atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed between synthetic batches of this compound?
- Methodological Answer : Contradictions often arise from rotational isomers or residual solvents. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., hindered rotation around the biphenyl bond).
- Deuterated Solvent Screening : Dimethyl sulfoxide-d6 or chloroform-d can suppress solvent interference .
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, aiding in peak assignment ().
Q. What reaction engineering strategies optimize yield in biphenyl coupling steps for this compound?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) with ligand systems (e.g., SPhos) enhance coupling efficiency for electron-rich aryl halides ().
- Solvent Optimization : Dimethylformamide (DMF) or toluene improves solubility of aromatic intermediates ( ).
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield ().
Q. How does the compound’s logP value influence its applicability in drug delivery systems?
- Methodological Answer : The biphenyl and ester groups confer moderate hydrophobicity (predicted logP ~3.5). This enables:
- Lipid Nanoparticle Encapsulation : For targeted delivery via enhanced permeability and retention (EPR) effects.
- Caco-2 Permeability Assays : Used to assess intestinal absorption potential ().
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for Ullmann coupling steps?
- Methodological Answer : Yield variations (e.g., 60–90%) may stem from:
- Oxygen Sensitivity : Inert atmosphere (N2/Ar) prevents catalyst deactivation.
- Substrate Purity : Halide impurities (e.g., 4-bromo vs. 4-iodo derivatives) alter reaction kinetics ( ).
- Validation : Replicate conditions from literature with internal controls (e.g., methyl 4-iodophenylacetate as a reference; ).
Applications in Material Science
Q. What role does the biphenyl moiety play in polymer synthesis using this compound?
- Methodological Answer : The rigid biphenyl structure enhances thermal stability in polymers. For example:
- Polyester Resins : The ester group enables chain elongation via polycondensation.
- Liquid Crystals : Methoxy substituents influence mesophase behavior ( ).
- Mechanical Testing : Differential Scanning Calorimetry (DSC) confirms glass transition temperature (Tg) improvements .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
